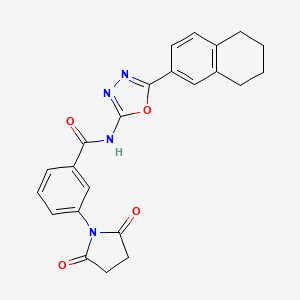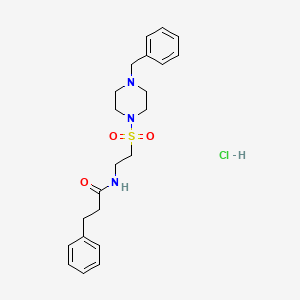
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide hydrochloride, also known as BZP, is a synthetic compound that has been used for various purposes, including as a recreational drug. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1. Biological Properties
Research has demonstrated that derivatives of benzylpiperazine possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings are significant in the context of developing new therapeutic agents for inflammation and pain management (Gevorgyan et al., 2017).
2. Electrophysiological Activity
The compound’s derivatives have been investigated for their cardiac electrophysiological activity. Certain N-substituted imidazolylbenzamides or benzene-sulfonamides demonstrated potency in in vitro assays, indicating potential applications in addressing cardiac arrhythmias (Morgan et al., 1990).
3. Antibacterial Activity
Benzylpiperazine derivatives have shown antibacterial activity. Microwave-assisted synthesis of these compounds revealed their potential in combating bacterial infections, highlighting their role in the development of new antimicrobials (Merugu et al., 2010).
4. Anticancer Properties
Some derivatives have displayed potent cytotoxic activity against human cancer cell lines, indicating their potential as anticancer agents. The mechanism involves inducing apoptosis and arresting the cell cycle, making these compounds significant in cancer research (Ravichandiran et al., 2019).
5. Antifungal Activity
Compounds with benzylpiperazine structures have been synthesized and evaluated for their efficacy against Pneumocystis carinii, an opportunistic fungal pathogen. This suggests potential applications in the treatment of fungal infections (Laurent et al., 2010).
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c26-22(12-11-20-7-3-1-4-8-20)23-13-18-29(27,28)25-16-14-24(15-17-25)19-21-9-5-2-6-10-21;/h1-10H,11-19H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMBURYQSKLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

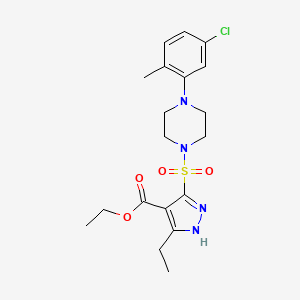
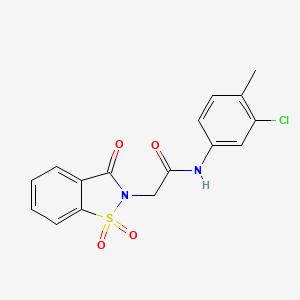
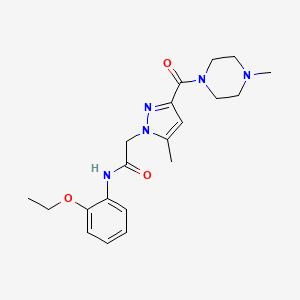
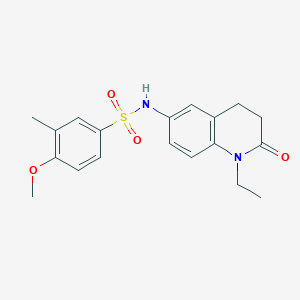
![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate](/img/structure/B3003043.png)
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)
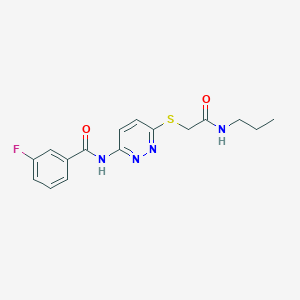
![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)

![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)
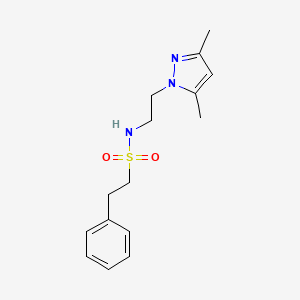
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)
